
Methyl gluconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl gluconate is an organic compound derived from gluconic acid. It is a methyl ester of gluconic acid and is commonly used in various industrial and scientific applications. The compound is known for its versatility and is utilized in the production of a wide range of products, including pharmaceuticals, cosmetics, and food additives.
准备方法
Synthetic Routes and Reaction Conditions: Methyl gluconate can be synthesized through the esterification of gluconic acid with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6H12O7+CH3OH→C7H14O8+H2O
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of gluconic acid and methanol into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Methyl gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.
Reduction: The compound can be reduced to form gluconolactone and other reduced derivatives.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles, such as amines and thiols, can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Gluconic acid, gluconolactone.
Reduction: Gluconolactone, reduced gluconates.
Substitution: Substituted gluconates with different functional groups.
科学研究应用
Methyl gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Utilized in biochemical assays and as a carbon source in microbial culture media.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Employed in the production of cosmetics, food additives, and cleaning agents due to its emulsifying and stabilizing properties.
作用机制
The mechanism of action of methyl gluconate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a carbon source for microbial growth and metabolism. The compound is metabolized through the gluconate pathway, where it is converted to gluconic acid and further metabolized to produce energy and other metabolites.
相似化合物的比较
Gluconic Acid: The parent compound of methyl gluconate, used in similar applications but with different properties.
Gluconolactone: A derivative of gluconic acid, used in cosmetics and pharmaceuticals.
Methyl Glucoside: Another methyl ester of a sugar acid, used in various industrial applications.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts different chemical and physical properties compared to its parent compound, gluconic acid, and other similar compounds. Its ester group makes it more lipophilic, enhancing its solubility in organic solvents and its utility in various industrial applications.
属性
CAS 编号 |
131797-36-9 |
|---|---|
分子式 |
C7H14O7 |
分子量 |
210.18 g/mol |
IUPAC 名称 |
methyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-6,8-12H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
InChI 键 |
XKJLTJCYZRLXMM-ARQDHWQXSA-N |
手性 SMILES |
COC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
COC(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)

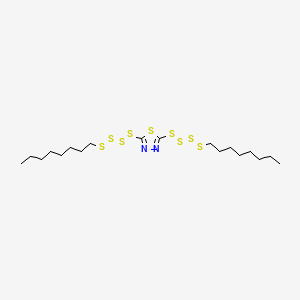
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)

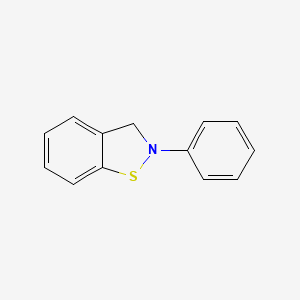
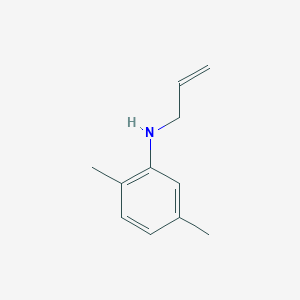
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
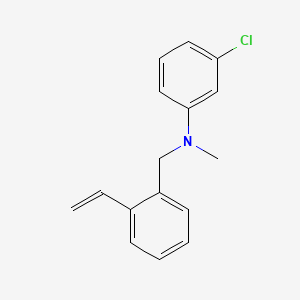
![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
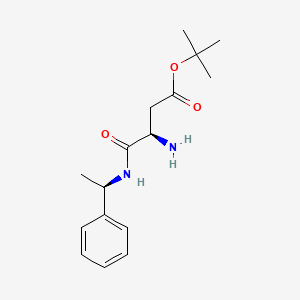
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
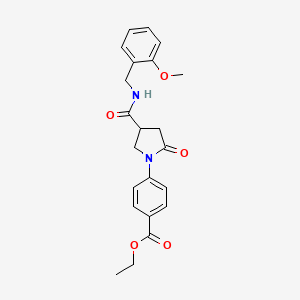
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)
